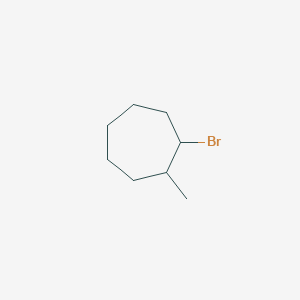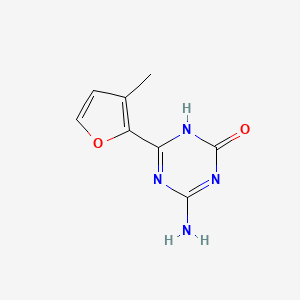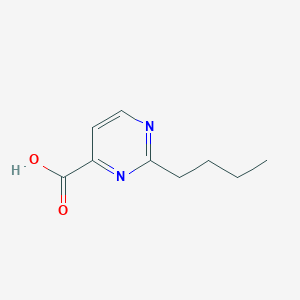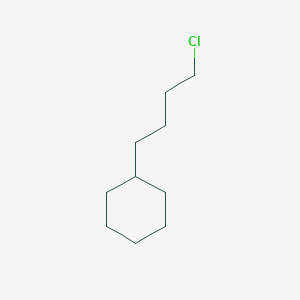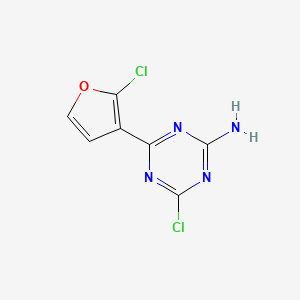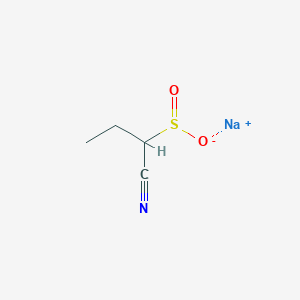
Sodium 1-cyanopropane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-cyanopropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₆NNaO₂S. It is a versatile reagent used in various chemical reactions and has significant applications in organic synthesis. This compound is known for its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 1-cyanopropane-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The general reaction can be represented as:
RSO2H+NaOH→RSO2Na+H2O
where R represents the organic group attached to the sulfinic acid .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the use of advanced techniques such as photoredox catalysis and electrochemical synthesis. These methods provide high yields and are environmentally friendly. The use of photoredox catalysis, for example, allows for the selective formation of sulfonyl radicals, which can then be used to synthesize various organosulfur compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-cyanopropane-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones. These products have significant applications in various fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Sodium 1-cyanopropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium 1-cyanopropane-1-sulfinate involves the formation of sulfonyl radicals. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 1-cyanopropane-1-sulfinate is unique due to the presence of the cyanopropane group, which imparts different reactivity compared to other sodium sulfinates. For example, sodium methanesulfinate and sodium benzenesulfinate are commonly used in similar reactions, but they do not have the same reactivity and selectivity as this compound .
Eigenschaften
Molekularformel |
C4H6NNaO2S |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
sodium;1-cyanopropane-1-sulfinate |
InChI |
InChI=1S/C4H7NO2S.Na/c1-2-4(3-5)8(6)7;/h4H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
DSWVBJVMAORCOL-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C#N)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


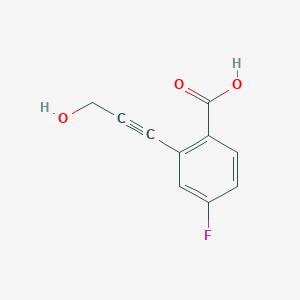
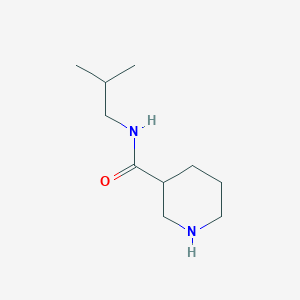
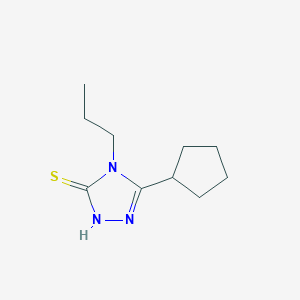
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)


